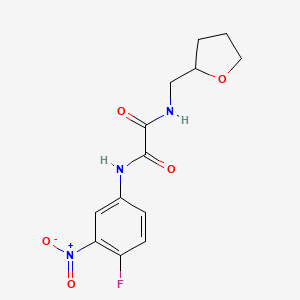

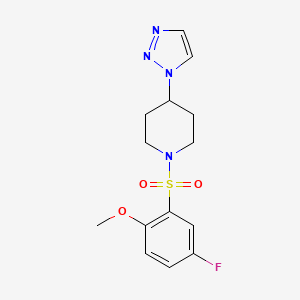

![molecular formula C16H13ClN2O2S2 B2655477 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 886951-85-5](/img/structure/B2655477.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Synthetic Applications and Biological Importance

Benzothiazole Derivatives

Benzothiazoles, including compounds structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, have shown significant pharmaceutical applications due to their broad spectrum of biological activities. These activities span antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects, among others. The structural simplicity and synthetic versatility of benzothiazoles allow for the development of chemical libraries aimed at discovering new chemical entities for various therapeutic applications (Kamal, Mohammed Ali Hussaini, & Shaheer Malik Mohammed, 2015).

Synthetic Methodologies

The synthesis of benzothiazole derivatives, including those with therapeutic potentials, involves various chemical reactions such as condensation, alkylation, acylation, and amidation. These methodologies highlight the chemical flexibility and potential for modification inherent in benzothiazole-based compounds, suggesting their utility in creating targeted therapies for CNS diseases and other conditions (S. Saganuwan, 2020).

Biological Activities and Therapeutic Potentials

Anticancer Activities

The incorporation of the benzothiazole nucleus in drug development has been motivated by its potential in treating various diseases, including cancer. The benzothiazole scaffold is particularly promising for developing antitumor agents due to its ability to act as a ligand for different biomolecules, demonstrating the significance of this moiety in medicinal chemistry and drug discovery efforts (A. Kamal, Mohammed Ali Hussaini, & Shaheer Malik Mohammed, 2015).

Pharmacological Applications

Besides anticancer activities, benzothiazole derivatives exhibit a wide range of pharmacological actions, including antimicrobial, anti-inflammatory, and antidiabetic effects. This diverse biological activity profile underscores the versatility and potential of benzothiazole derivatives as a cornerstone in the development of new pharmacotherapies (S. Saganuwan, 2020).

Propiedades

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c1-21-12-8-7-11(17)14-13(12)18-16(23-14)19-15(20)9-3-5-10(22-2)6-4-9/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCLFNKEJOPRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

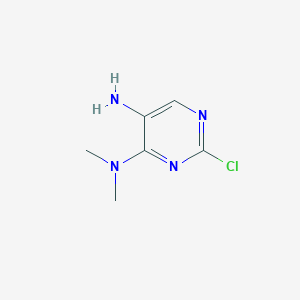

![4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2655395.png)

![Ethyl 2-aminospiro[3.3]heptane-6-carboxylate](/img/structure/B2655396.png)

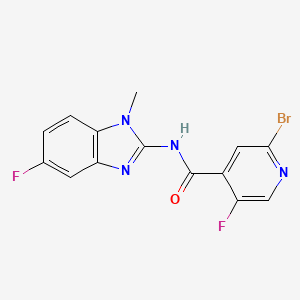

![4-(dimethylsulfamoyl)-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2655400.png)

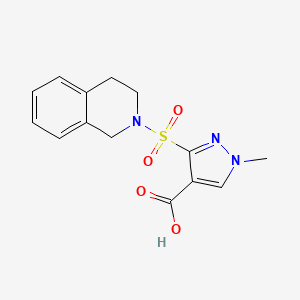

![N-(4-phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2655406.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)